molecular formula BF4HNO2- B088792 Nitronium tetrafluoroborate CAS No. 13826-86-3

Nitronium tetrafluoroborate

Cat. No.: B088792
CAS No.: 13826-86-3
M. Wt: 132.81 g/mol
InChI Key: RGVZMPONLYFINH-UHFFFAOYSA-N
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Description

Nitronium tetrafluoroborate (NO₂BF₄) is a versatile reagent prized in organic synthesis for its potent capabilities as an electrophilic nitrating agent and a mild oxidant . Its primary research value lies in nitration reactions, where it serves as a source of the nitronium ion (NO₂⁺) to introduce nitro groups into target molecules . This reagent is particularly valuable for the nitration of aromatic compounds, providing an alternative to traditional mixed-acid methods . Beyond aromatic systems, it acts as a versatile nitrating agent for nitrogen-containing functional groups, reacting with secondary aliphatic amines, carbamate esters, and primary amides to yield the corresponding N-nitro derivatives . Furthermore, this compound functions as an effective oxidant. It selectively oxidizes organic sulfides to sulfoxides, and with excess reagent, can further oxidize sulfoxides to sulfones; phosphines are similarly oxidized to phosphine oxides . A key practical consideration for researchers is its solubility profile: it reacts vigorously with water but is soluble and stable in aprotic solvents such as sulfolane and acetonitrile, making these the solvents of choice for its reactions . This combination of properties makes this compound a powerful tool for constructing and modifying molecules in a research setting.

Properties

IUPAC Name

nitronium;tetrafluoroborate
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InChI

InChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RGVZMPONLYFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[N+](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

BF4NO2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014531
Record name Borate(1-), tetrafluoro-, nitryl (1:1)
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Molecular Weight

132.81 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White nearly odorless crystals; [Alfa Aesar MSDS]
Record name Nitronium tetrafluoroborate
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CAS No.

13826-86-3
Record name Borate(1-), tetrafluoro-, nitryl (1:1)
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Record name Borate(1-), tetrafluoro-, nitryl (1:1)
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Record name Nitronium tetrafluoroborate
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Synthetic Methodologies for Nitronium Tetrafluoroborate

Established Preparative Routes for Nitronium Tetrafluoroborate (B81430)

HNO₃ + HF + 2BF₃ → NO₂⁺BF₄⁻ + BF₃·H₂O worldscientific.com

This synthesis is typically carried out in a suitable solvent, such as nitromethane (B149229). wikipedia.orgsciencemadness.orgorgsyn.org In a common procedure, a mixture of anhydrous hydrogen fluoride (B91410) and boron trifluoride is added to a solution of nitric acid in nitromethane. wikipedia.org The reaction of dinitrogen pentoxide with hydrogen fluoride and boron trifluoride in nitromethane also yields nitronium tetrafluoroborate. rsc.org

A detailed procedure involves charging a reaction vessel with methylene (B1212753) chloride, red fuming nitric acid, and cold, liquid anhydrous hydrogen fluoride. orgsyn.org Gaseous boron trifluoride is then bubbled through the stirred and cooled mixture. orgsyn.org The this compound precipitates as a solid and is then separated by filtration, washed with nitromethane and methylene chloride, and dried under reduced pressure. orgsyn.org The yield of this method is reported to be between 64% and 80%. orgsyn.org

Another variation of this method, known as the Kuhn method, involves dosing boron trifluoride into a mixture of red fuming nitric acid and anhydrous hydrogen fluoride in nitromethane at a temperature between -20°C and 0°C. google.com This process reportedly yields this compound at 92%. google.com The product is isolated by filtration and washed with a suitable solvent like nitromethane or dichloromethane (B109758). google.com

Table 1: Comparison of Reagents and Yields in Established Syntheses

Nitronium SourceFluoride SourceLewis AcidSolventReported YieldReference
Red Fuming Nitric Acid (95%)Anhydrous Hydrogen FluorideBoron TrifluorideMethylene Chloride64-80% orgsyn.org
Red Fuming Nitric Acid (95%)Anhydrous Hydrogen FluorideBoron TrifluorideNitromethane92% google.com
Dinitrogen PentoxideAnhydrous Hydrogen FluorideBoron TrifluorideNitromethaneNot specified rsc.org

This table provides an overview of different combinations of starting materials and their resulting yields in the synthesis of this compound.

A significant modification to the established procedure was developed to enhance safety by replacing nitromethane with methylene chloride as the reaction medium. orgsyn.org This change was prompted by the fact that mixtures of nitric acid and nitromethane can be explosive. orgsyn.org This modified protocol, which had not been previously published, offers a safer alternative for the preparation of this compound. orgsyn.org

Further variations in the synthesis have been explored using different starting materials. For instance, this compound can be produced from nitrile chloride. google.com In this method, boron trifluoride is added to a solution of nitrile chloride and hydrogen fluoride in liquid sulfur dioxide at a temperature below -10°C, resulting in a 96% yield. google.com Alternatively, using nitromethane as the solvent while keeping the temperature below 0°C is also effective. google.com

Another approach involves the use of ethyl nitrate (B79036). By adding boron trifluoride to a stirred solution of ethyl nitrate and hydrogen fluoride in nitromethane at -20°C to -15°C, a 93.4% yield of this compound, reportedly free from nitrosonium impurities, can be achieved. google.com

Table 2: Modified Synthetic Routes and Conditions

Starting MaterialsSolventTemperatureReported YieldKey FeatureReference
Nitric Acid, HF, BF₃Methylene ChlorideNot specified64-80%Avoids explosive nitromethane/nitric acid mixtures orgsyn.org
Nitrile Chloride, HF, BF₃Liquid Sulfur Dioxide< -10°C96%High yield, alternative starting material google.com
Ethyl Nitrate, HF, BF₃Nitromethane-20°C to -15°C93.4%High purity product, free of nitrosonium ions google.com

This table highlights modifications to the synthesis of this compound, focusing on improved safety and alternative reagents.

Electrochemical Generation of this compound

Electrochemical methods offer an alternative route for the generation of this compound. numberanalytics.com This technique involves the anodic oxidation of dinitrogen tetroxide in a suitable solvent like nitromethane. soton.ac.uk The electrochemically generated this compound has been shown to be an effective nitrating agent for various organic compounds, including arenes, alkenes, and silyl (B83357) enol ethers, producing results comparable to the conventionally prepared salt. soton.ac.uk

While nitromethane has proven to be a viable solvent, attempts to generate this compound in sulfolane (B150427) resulted in low yields, possibly due to impurities in the solvent. soton.ac.uk The low solubility of most nitronium salts in dichloromethane makes it a less suitable solvent for electrogeneration. soton.ac.uk However, this compound solutions in acetonitrile (B52724), prepared through anodic oxidation of nitrogen dioxide, have been successfully used for the nitration of aromatics and other organic substrates. researchgate.net

Strategies for Obtaining Nitrosonium-Ion-Free this compound

A common impurity in commercially available this compound is nitrosonium tetrafluoroborate (NOBF₄). acs.org The presence of this impurity can be detected qualitatively through spectroscopic methods. acs.org For instance, the 1:1 complex of this compound with 18-crown-6 (B118740) ether in dichloromethane exhibits a strong infrared band at 2383 cm⁻¹ for the nitronium ion (NO₂⁺), while the corresponding complex with nitrosonium tetrafluoroborate shows a band at 2250 cm⁻¹ for the nitrosonium ion (NO⁺). acs.org

Several strategies have been developed to obtain high-purity this compound. One method involves the reaction of ethyl nitrate, hydrogen fluoride, and boron trifluoride, which is reported to yield a product free of nitrosonium impurities. google.com

Purification of existing this compound can be achieved through washing. A typical procedure involves washing the salt on a sintered glass filter funnel with nitromethane and then with dichloromethane, followed by drying under a stream of nitrogen. soton.ac.uk This process is considered essential for removing impurities before use. soton.ac.uk Another purification method involves washing the impure salt twice with nitromethane, twice with methylene chloride, and then drying it under reduced pressure. orgsyn.org

Furthermore, the purity of the nitric acid used in the synthesis is crucial. Using anhydrous nitric acid that is free of nitrous oxides can lead to a product containing as high as 96% this compound. acs.org

Electrophilic Nitration Reactions Mediated by Nitronium Tetrafluoroborate

Aromatic Nitration Reactions

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for various industries. Nitronium tetrafluoroborate (B81430) offers a robust method for these transformations, often under milder and non-acidic conditions compared to traditional methods like mixed nitric and sulfuric acids.

Nitronium tetrafluoroborate has proven effective for the nitration of a diverse array of aromatic systems. Research has demonstrated its successful application in nitrating numerous arenes, haloarenes, nitroarenes, and arenes bearing electron-withdrawing groups such as esters, carbonyl halides, and nitriles, often resulting in high yields.

This reagent is particularly advantageous for nitrating aromatic compounds that are susceptible to acid-catalyzed hydrolysis. Since the reaction can be conducted in non-aqueous, acid-free systems, the hydrolysis of sensitive functional groups is avoided. For instance, while the dinitration of arenecarbonitriles is challenging with conventional strong acid mixtures due to hydrolysis of the nitrile group, this compound can achieve this transformation efficiently.

The reaction is typically carried out in solvents like tetramethylene sulfone or sulfolane (B150427). The high reactivity of the nitronium ion means that reactions can be very fast, sometimes occurring as quickly as the reagents are mixed. Studies on the nitration of bibenzyl with this compound in sulfolane showed the formation of a high percentage of dinitrobibenzyls, even when the bibenzyl was in significant excess, highlighting the rapid nature of the reaction. rsc.org

Table 1: Aromatic Compounds Successfully Nitrated by this compound

Category Examples
Arenes Benzene (B151609), Toluene (B28343), Bibenzyl
Haloarenes Chlorobenzene, Bromobenzene
Nitroarenes Nitrobenzene
Arenecarboxylic Esters Methyl Benzoate
Arenecarbonyl Halides Benzoyl Chloride
Arenecarbonitriles Benzonitrile, o-Tolunitrile (B42240)

The position at which the nitro group is introduced on an aromatic ring (regioselectivity) is a critical aspect of nitration. With substituted arenes, this compound follows the established principles of electrophilic aromatic substitution. Activating groups (e.g., methyl) direct the incoming nitro group to the ortho and para positions, while deactivating groups direct it to the meta position.

A notable paradox observed in nitrations with nitronium salts is the combination of low substrate selectivity between different arenes (e.g., toluene vs. benzene) but high positional selectivity within a single arene. github.io For example, the nitration of toluene with this compound shows a strong preference for the ortho and para positions over the meta position, with typical isomer distributions around 66% ortho, 3% meta, and 31% para. github.io

This high regioselectivity is also evident in more complex systems. In the nitration of meso-tetraphenylporphyrin (TPP), the nitro group is selectively introduced at the para-position of the meso-substituted phenyl rings. researchgate.net Furthermore, when multiple nitrations occur on the porphyrin macrocycle itself, high regioselectivity is observed. For instance, the dinitration of TPP using this compound yields exclusively the 5,10-bis-nitro-TPP isomer, demonstrating precise control over the reaction's outcome. semanticscholar.org

This compound is an exceptionally useful reagent for the selective and controlled nitration of porphyrins and their derivatives under mild conditions. semanticscholar.org The ability to functionalize the porphyrin core is crucial for tuning its electronic and physical properties for applications in materials science, medicine, and catalysis.

Research has shown that the sequential and controlled addition of this compound to a solution of meso-tetraphenylporphyrin (TPP) in a solvent like sulfolane or dichloromethane (B109758) allows for the stepwise introduction of nitro groups. semanticscholar.org This method provides chromatography-free access to mono-, bis-, and tris(4-nitrophenyl)porphyrins in high yields. semanticscholar.org However, attempts to synthesize the tetranitrated product often result in complex mixtures. semanticscholar.org

The choice of solvent can dramatically alter the reaction's course. While nitration proceeds effectively in sulfolane or dichloromethane, using pyridine (B92270) as a solvent leads to different products. researchgate.net With octaethylporphyrin (OEP), the reaction in pyridine yields the expected meso-nitroporphyrin. In contrast, with meso-tetraphenylporphyrin under the same conditions, the major product is a β-pyridinium salt of the porphyrin, not a nitrated derivative. The use of metalloporphyrins, such as zinc complexes, often enhances the reaction rate significantly in pyridine.

Table 2: Nitration of Porphyrins with this compound

Porphyrin Solvent Temperature Product Yield
meso-Tetraphenylporphyrin (TPP) Sulfolane/CH₂Cl₂ Room Temp. Mono-, bis-, and tris-nitrated TPP High
Octaethylporphyrin (OEP) Pyridine 80 °C meso-Nitro-OEP 31%
Zinc(II) OEP Pyridine 20 °C meso-Nitro-OEP 63%
meso-Tetraphenylporphyrin (TPP) Pyridine High Temp. β-Pyridinium salt of TPP Major Product
Zinc(II) TPP Pyridine 20 °C β-Pyridinium salt of TPP 85%

An important application of this compound is in the generation of milder, secondary nitrating agents known as N-nitropyridinium salts. This compound reacts with pyridine to form 1-nitropyridinium tetrafluoroborate.

This N-nitropyridinium salt can then be used to nitrate (B79036) other aromatic compounds, such as benzene and toluene, in a process known as "transfer nitration." A key advantage of this method is that the reactions can be performed under essentially neutral conditions. The pyridine released after the transfer of the nitro group acts as a base to neutralize the proton generated during the electrophilic substitution. This avoids the strongly acidic environments of traditional nitration methods, which is beneficial for acid-sensitive substrates.

Nitration of Nitrogen-Containing Organic Compounds

This compound is a versatile reagent for the N-nitration of a variety of nitrogen-containing compounds to produce N-nitro derivatives (nitramines). acs.org This method is effective for several classes of amines and amides where direct nitration with mixed acid is often problematic.

Research has demonstrated the successful N-nitration of the following types of compounds: acs.org

Secondary Aliphatic Amines: These react to form the corresponding N-nitramines. However, this reaction can be complicated by a competing side reaction that produces N-nitrosamine byproducts, which can be toxic and difficult to separate from the desired nitramine product. datapdf.comchemsrc.com

Acyl Aliphatic Amines: An acyl group on the nitrogen does not inhibit the reaction, and the corresponding N-nitro-N-acyl compound is formed.

Carbamate (B1207046) Esters: These have been shown to undergo N-nitration in high conversion.

Diacyl Amines: Compounds with two acyl groups attached to the nitrogen can also be effectively nitrated.

Primary Amides: The nitrogen of a primary amide can be nitrated to give the N-nitroamide.

The choice of solvent is crucial for the success of these reactions; nitramines have been isolated effectively when using dichloromethane, but not when using acetonitrile (B52724). While this compound is effective for secondary amines and amides, it is generally not suitable for the direct N-nitration of primary aliphatic amines, which tend to form nitrate esters instead of the target primary nitramines. core.ac.ukresearchgate.net

Table 3: N-Nitration of Various Nitrogen Compounds with this compound

Compound Class General Structure Product Type
Secondary Aliphatic Amine R₂NH N-Nitramine (R₂N-NO₂)
Acyl Aliphatic Amine R(R'CO)NH N-Nitro-N-acyl Compound
Carbamate Ester R(R'OCO)NH N-Nitrocarbamate
Diacyl Amine (RCO)₂NH N-Nitroimide
Primary Amide RCONH₂ N-Nitroamide

Nitration of Alkane Nitronate Salts

The reaction of secondary alkane nitronate salts with this compound serves as a method for the synthesis of gem-dinitroalkanes. This reaction, however, is not always selective. When secondary alkane nitronate salts are treated with this compound, a mixture of the corresponding gem-dinitroalkane and a pseudonitrole is typically formed rsc.org. This contrasts with the reaction of the same salts with nitrosonium tetrafluoroborate, which yields only the pseudonitrole rsc.org. The formation of these products highlights the dual reactivity of the nitronate salt, which can undergo electrophilic attack by the nitronium ion at either the carbon or the oxygen atom.

The general reaction can be represented as follows: R₂C=NO₂⁻ + NO₂⁺BF₄⁻ → R₂C(NO₂)₂ + R₂C(NO)(NO₂)

This reaction provides a pathway to highly energetic gem-dinitro compounds, though yields can be affected by the competing formation of the pseudonitrole by-product.

Synthesis of Nitro-Substituted Nitrogen Heterocyclic Compounds (e.g., Quinoxalines, Quinolines, Pyrazines)

This compound is a potent and effective reagent for the nitration of various nitrogen-containing heterocyclic compounds, often functioning under conditions where traditional mixed-acid nitration would fail or cause degradation of the substrate orgsyn.org. Its utility has been demonstrated in the synthesis of nitro-substituted quinoxalines, pyrazines, and other related heterocycles.

For instance, the synthesis of 2,5-diamino-3,6-dinitropyrazine (ANPZ-i), an insensitive high-energy explosive, is achieved through the nitration of 2,5-diethoxypyrazine (B3052126) using this compound in sulfolane enamine.net. This is followed by an amination step. Furthermore, this compound has been successfully employed for the nitration of a variety of functionalized quinoxalines and quinazolines, including those bearing chloro-, methyl-, and hydroxy-substituents enamine.net.

The nitration of pyridine with this compound in solvents like nitromethane (B149229) or acetonitrile results in exclusive N-nitration, forming the stable N-nitropyridinium tetrafluoroborate salt umich.edu. This reaction proceeds without any evidence of subsequent N→C rearrangement, even at elevated temperatures umich.edu.

In the field of porphyrin chemistry, this compound in a sulfolane solution has been identified as a convenient reagent for the selective and controllable nitration of meso-tetraphenylporphyrin (TPP) under mild conditions researchgate.net. Through the sequential, dropwise addition of the reagent, mono-, bis-, and tris-nitrated TPP analogues can be obtained in high yields without the need for chromatographic separation researchgate.net. This method demonstrates high regioselectivity, with dinitration yielding exclusively the 5,10-bis-nitro-TPP isomer researchgate.net.

Table 1: Selected Examples of Heterocyclic Nitration with this compound

Substrate Product Yield Reference
2,5-Diethoxypyrazine 2,5-Diethoxy-3,6-dinitropyrazine N/A enamine.net
meso-Tetraphenylporphyrin (TPP) 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin (NO₂-TPP) 86% researchgate.net
meso-Tetraphenylporphyrin (TPP) 5,10-bis(4-nitrophenyl)-15,20-diphenylporphyrin 92% researchgate.net
meso-Tetraphenylporphyrin (TPP) 5,10,15-tris(4-nitrophenyl)-20-phenylporphyrin 64% researchgate.net
Pyridine N-Nitropyridinium tetrafluoroborate N/A umich.edu

Generation of Nitramines and Related Energetic Materials

This compound is a versatile and widely used reagent for N-nitration, leading to the formation of nitramines and other energetic materials rsc.org. It effectively nitrates a range of nitrogen-containing compounds, including secondary aliphatic amines, primary and secondary amides, carbamate esters, and diacyl amines, to yield the corresponding N-nitro derivatives rsc.orgorgsyn.org. The synthesis of primary nitramines can be challenging due to the tendency of primary amines to form unreactive ammonium (B1175870) salts in acidic media and the instability of the resulting nitramines under such conditions cdnsciencepub.com. However, nitronium salts provide a powerful alternative to traditional methods.

The application of this compound extends to the synthesis of complex energetic materials. For example, it is used to synthesize energetic compounds featuring furazan (B8792606) rings linked by azo or azoxy bridges and substituted with nitro-NNO-azoxy groups soton.ac.uk. These compounds are synthesized by the nitration of their tert-butyl-NNO-azoxy precursors with this compound. The resulting materials exhibit high calculated detonation performances, superior to corresponding nitrofurazans soton.ac.uk.

Table 2: N-Nitration Reactions with this compound

Substrate Type Product Type Notes Reference
Secondary Aliphatic Amines Secondary Nitramines General and effective nitration rsc.orgorgsyn.org
Primary Amides N-Nitroamides Provides the corresponding N-nitro derivative rsc.org
Carbamate Esters N-Nitrocarbamates Versatile nitrating agent for N-compounds rsc.org
tert-butyl-NNO-azoxy furazans nitro-NNO-azoxy furazans Synthesis of high-performance energetic materials soton.ac.uk

Nitration and Functionalization of Alkenes and Dienes

Nitroacetamidation of Styrenes and Alkenes: Regiochemical and Stereochemical Considerations

When this compound is reacted with alkenes in acetonitrile as the solvent, a process known as nitroacetamidation occurs. This reaction involves the addition of a nitro group (NO₂) and an acetamido group (NHCOCH₃) across the double bond. The reaction with styrenes proceeds with Markownikov regiochemistry, where the nitro group adds to the less substituted carbon of the double bond, and the nitrogen of the acetonitrile attacks the more substituted, benzylic carbon to form a nitrilium ion intermediate, which is then hydrolyzed to the acetamide (B32628) upon workup transformationtutoring.com.

The stereochemistry of the addition is dependent on the geometry of the starting alkene. Research has shown that for substituted styrenes, the addition can be either syn or anti transformationtutoring.com:

Syn-addition is observed for trans-1-phenylpropene and trans-stilbene.

Anti-addition is observed for cis-1-phenylpropene, cis-stilbene, and 1-phenylcyclohexene.

This stereochemical outcome suggests a mechanism that can vary depending on the substrate's ability to stabilize the cationic intermediate and the steric hindrance influencing the approach of the acetonitrile nucleophile.

Addition Reactions with Dienes and Preferential Site Selectivity

The reaction of this compound with conjugated dienes in acetonitrile results in nitroacetamidation, yielding a mixture of 1,2- and 1,4-addition products rsc.orgsoton.ac.uktransformationtutoring.com. The initial step is the electrophilic attack of the nitronium ion on one of the double bonds, forming a resonance-stabilized allylic carbocation. Acetonitrile then attacks this intermediate at one of the two carbons bearing the partial positive charge.

The ratio of 1,2- to 1,4-adducts is influenced by reaction conditions, particularly temperature, reflecting a classic case of kinetic versus thermodynamic control soton.ac.uklibretexts.org. At lower temperatures, the 1,2-addition product (the kinetic product) is often favored, while higher temperatures can lead to a greater proportion of the more stable 1,4-addition product (the thermodynamic product) soton.ac.uksciencemadness.org.

Studies on unsymmetrical dienes have revealed preferential site selectivity. For dienes such as isoprene (B109036) (2-methyl-1,3-butadiene) and trans-penta-1,3-diene, the initial electrophilic attack by the nitronium ion occurs preferentially at the more substituted double bond transformationtutoring.com.

Table 3: Nitroacetamidation of Conjugated Dienes with NO₂BF₄ in Acetonitrile

Diene Products Observations Reference
Buta-1,3-diene Mixture of 1,2- and 1,4-nitroacetamides Classic example of competing addition pathways rsc.org
Isoprene Mixture of 1,2- and 1,4-nitroacetamides Preferential attack on the more substituted double bond transformationtutoring.com
2,3-Dimethylbutadiene Mixture of 1,2- and 1,4-nitroacetamides Formation of both addition products rsc.orgsoton.ac.uk
trans-Penta-1,3-diene Mixture of 1,2- and 1,4-nitroacetamides Preferential attack on the more substituted double bond; 1,2-addition is syn transformationtutoring.com

Ipso-Nitration Methodologies

Ipso-nitration is an electrophilic substitution reaction where a nitro group displaces a substituent other than a hydrogen atom. This compound is a key reagent in several modern ipso-nitration methods, particularly for the decarboxylative nitration of carboxylic acids.

A novel and efficient method for the regioselective nitration of various aliphatic and aromatic carboxylic acids to their corresponding nitro compounds utilizes this compound in the presence of silver carbonate (Ag₂CO₃) in dimethylacetamide (DMA) transformationtutoring.comcore.ac.uk. This transformation is believed to proceed via an alkyl-silver or aryl-silver intermediate, formed from the reaction of the carboxylic acid with the silver salt, which then reacts with the nitronium ion transformationtutoring.comcore.ac.uk.

Key features of this silver(I)-promoted methodology include:

Mild Reaction Conditions : The reaction proceeds under relatively mild temperatures (e.g., 90 ± 5 °C) transformationtutoring.com.

Broad Functional Group Tolerance : The method is compatible with a wide range of functional groups transformationtutoring.comcore.ac.uk.

High Regioselectivity : The reaction exclusively yields the ipso-nitrated product, avoiding the issues of polynitration and competitive oxidation often seen in classical electrophilic nitrations transformationtutoring.comcore.ac.uk.

This protocol has been successfully applied to the synthesis of nitro drugs like fexinidazole (B1672616) and nitazoxanide (B1678950) from their carboxylic acid precursors, demonstrating its utility in preparing highly functionalized nitro compounds transformationtutoring.com. An alternative eco-friendly protocol has also been developed that avoids the use of a metal catalyst by employing an ionic liquid, 1-hexyl-3,4,5-trimethyl-1H-imidazolium tetrafluoroborate, as the reaction medium.

Silver(I)-Promoted ipso-Nitration of Carboxylic Acids

A noteworthy advancement in the synthesis of nitro compounds is the silver(I)-promoted ipso-nitration of carboxylic acids utilizing this compound. This method provides an efficient and regioselective pathway for the conversion of a wide array of aliphatic and aromatic carboxylic acids into their corresponding nitro derivatives. The reaction is typically carried out using a combination of this compound (NO₂BF₄) and silver(I) carbonate (Ag₂CO₃) in a polar aprotic solvent such as dimethylacetamide (DMA).

This transformation is characterized by its mild reaction conditions and tolerance of a broad spectrum of functional groups, making it a versatile tool in organic synthesis. researchgate.netnih.govsemanticscholar.org The optimized conditions generally involve heating the carboxylic acid substrate with silver(I) carbonate and this compound in DMA. researchgate.net This protocol has been successfully applied to aryl, heteroaryl, polyaryl, and aliphatic carboxylic acids, including those with both electron-donating and electron-withdrawing substituents, affording the desired nitro compounds in moderate to good yields. researchgate.net

A key advantage of this methodology is the exclusive formation of the ipso-nitrated product, avoiding the formation of isomeric byproducts often encountered in traditional electrophilic nitration reactions. researchgate.netnih.govsemanticscholar.org The use of relatively inexpensive carboxylic acids as starting materials further enhances the practical applicability of this method. researchgate.net

Table 1: Silver(I)-Promoted ipso-Nitration of Various Carboxylic Acids with this compound researchgate.net

EntryCarboxylic Acid SubstrateProductYield (%)
14-Methoxybenzoic acid1-Methoxy-4-nitrobenzene85
24-Methylbenzoic acid1-Methyl-4-nitrobenzene82
34-Fluorobenzoic acid1-Fluoro-4-nitrobenzene78
44-Chlorobenzoic acid1-Chloro-4-nitrobenzene80
54-Bromobenzoic acid1-Bromo-4-nitrobenzene83
64-Cyanobenzoic acid4-Nitrobenzonitrile81
74-Formylbenzoic acid4-Nitrobenzaldehyde87
82-Naphthoic acid2-Nitronaphthalene77
9Phenylacetic acid(Nitromethyl)benzene72
10Cyclohexanecarboxylic acidNitrocyclohexane68

Mechanistic Postulations for ipso-Nitration Pathways

The plausible reaction mechanism for the silver(I)-promoted ipso-nitration of carboxylic acids is believed to proceed through a multi-step pathway. researchgate.netnih.gov Experimental evidence suggests that both this compound and silver(I) carbonate are essential for the reaction to occur. researchgate.net

The proposed mechanism commences with an anion exchange at the silver(I) center, where the carboxylic acid substrate displaces the carbonate to form a silver carboxylate intermediate. researchgate.netsemanticscholar.orgrsc.org This silver carboxylate then undergoes decarboxylation, extruding carbon dioxide to generate a reactive organosilver species (alkyl-silver or aryl-silver). researchgate.netnih.gov The formation of this organosilver intermediate is a critical step in the reaction sequence. In the absence of this compound, only the decarboxylated product is detected, which supports the existence of the aryl-silver intermediate. researchgate.net

Subsequently, the organosilver intermediate reacts with the nitronium ion (NO₂⁺), sourced from this compound. This step involves the electrophilic attack of the nitronium ion on the carbon atom of the organosilver species, leading to the formation of the desired nitro compound and silver tetrafluoroborate (AgBF₄) as a byproduct. researchgate.net This proposed pathway is consistent with earlier reports on silver(I)-mediated decarboxylation of carboxylic acids. researchgate.net

Applications in the Synthesis of Pharmaceutically Relevant Nitro Compounds

The synthetic utility of the silver(I)-promoted ipso-nitration of carboxylic acids with this compound is highlighted by its application in the preparation of pharmaceutically significant nitro compounds. researchgate.net This methodology provides a direct route to introduce a nitro group into complex molecules, which can be a key structural feature for biological activity.

Two notable examples are the synthesis of fexinidazole and nitazoxanide. researchgate.net Fexinidazole is an antiprotozoal drug used in the treatment of human African trypanosomiasis (sleeping sickness). chemicalbook.com Nitazoxanide is a broad-spectrum antiparasitic and antiviral medication. The synthesis of these drugs was successfully achieved by applying the standard ipso-nitration conditions to their respective carboxylic acid precursors, affording the final products in good yields (71-82%). researchgate.net This demonstrates the method's applicability in the synthesis of highly functionalized nitro compounds, including established pharmaceuticals, which might be challenging to prepare via traditional electrophilic nitration methods that could lead to over-oxidation or undesired side reactions. researchgate.net

Nitration of Organosilicon Compounds (C-Silyl Cleavage)

The ipso-nitration of organosilicon compounds, specifically aryltrimethylsilanes, represents a valuable transformation where a trimethylsilyl (B98337) group is replaced by a nitro group. This process, often referred to as nitodesilylation, provides a regioselective method for the synthesis of nitroaromatics. While the direct use of this compound for this specific transformation is not extensively detailed in the examined literature, the broader context of electrophilic cleavage of carbon-silicon (C-Si) bonds is well-established.

The C-Si bond in aryltrimethylsilanes is susceptible to cleavage by various electrophiles. This reactivity stems from the ability of silicon to stabilize a positive charge in the transition state (β-silicon effect) and the thermodynamic driving force provided by the formation of a strong silicon-oxygen or silicon-halogen bond. In the context of nitration, an electrophilic nitrating agent attacks the aromatic ring at the carbon atom bearing the silyl (B83357) group, leading to the cleavage of the C-Si bond and the formation of the nitroaromatic compound.

While specific studies detailing the use of this compound for the nitodesilylation of a wide range of organosilicon compounds are not prominently featured in the reviewed sources, the principle of ipso-substitution on silylated arenes is a known synthetic strategy. For instance, other nitrating systems have been shown to effectively achieve this transformation, highlighting the utility of the silyl group as a directing and leaving group in electrophilic aromatic substitution.

Oxidation Reactions Initiated by Nitronium Tetrafluoroborate

Oxidation of Alkanes: Evidence for Carbenium Ion Intermediates

The oxidation of alkanes by nitronium tetrafluoroborate (B81430) provides insight into the electrophilic nature of the nitronium ion and its ability to react with saturated hydrocarbons. Studies on rigid, polycyclic alkanes such as adamantane (B196018) and bicyclo[2.2.2]octane have been particularly informative in elucidating the reaction mechanism.

When adamantane is treated with nitronium tetrafluoroborate in a suitable solvent like nitroethane, a mixture of 1-nitroadamantane (B116539) and 1-adamantanol (B105290) is formed documentsdelivered.comwikipedia.org. The formation of both nitration and oxidation products suggests a common intermediate. The proposed mechanism involves the initial electrophilic attack of the nitronium ion on a C-H bond of adamantane. This leads to the formation of a transient pentacoordinated carbonium ion, which can then collapse to a tricoordinated carbenium ion (the 1-adamantyl cation) and nitrous acid (HNO₂). The 1-adamantyl cation can then be trapped by the counterion (BF₄⁻) or react with the solvent or trace amounts of water to yield the corresponding alcohol, or be attacked by the nitronium ion to give the nitroalkane.

Similarly, the reaction of bicyclo[2.2.2]octane with this compound under similar conditions does not yield any nitrated products but instead results in the formation of bicyclo[2.2.2]octan-1-ol as the sole oxidation product acs.orgacs.org. The exclusive formation of the bridgehead alcohol is strong evidence for the intermediacy of the bicyclo[2.2.2]octyl cation. The stability of this tertiary carbenium ion directs the reaction towards the oxidation pathway.

The table below summarizes the products obtained from the oxidation of selected alkanes with this compound.

AlkaneSolventProductsReference
AdamantaneNitroethane1-Nitroadamantane, 1-Adamantanol documentsdelivered.comwikipedia.org
Bicyclo[2.2.2]octaneDichloromethane (B109758) or NitroethaneBicyclo[2.2.2]octan-1-ol acs.orgacs.org

Oxidation of Exo- and Endo-2-bromonorbornane

The oxidation of stereoisomeric 2-bromonorbornanes with this compound in acetonitrile (B52724) provides compelling evidence for the formation of a carbenium ion intermediate and reveals important stereochemical details of the reaction.

The reaction of both exo- and endo-2-bromonorbornane with this compound in acetonitrile yields N-(exo-2-norbornyl)acetamide as the major product. The formation of the acetamide (B32628) is a result of the Ritter reaction, where the intermediate carbenium ion is trapped by the acetonitrile solvent, followed by hydrolysis.

Crucially, when optically active exo-2-bromonorbornane (B159885) is used as the starting material, the resulting N-(exo-2-norbornyl)acetamide is found to be completely racemic. This loss of stereochemical information strongly supports the formation of a symmetrical, achiral norbornyl cation intermediate. The subsequent attack of the acetonitrile solvent can occur with equal probability from either face of the cation, leading to a racemic mixture of the product.

In contrast, the oxidation of optically active endo-2-bromonorbornane under the same conditions results in the formation of N-(exo-2-norbornyl)acetamide with a small degree of retention of optical activity (approximately 5%). This observation suggests that while the reaction predominantly proceeds through the symmetrical norbornyl cation, a small fraction of the reaction may occur via a pathway that partially preserves the stereochemical integrity of the starting material, possibly through an ion pair mechanism where the departing bromide ion shields one face of the developing cation to a small extent.

The stereochemical outcomes of these reactions are summarized in the table below.

Starting MaterialProductStereochemical OutcomeReference
Optically active exo-2-bromonorbornaneN-(exo-2-norbornyl)acetamideRacemic
Optically active endo-2-bromonorbornaneN-(exo-2-norbornyl)acetamide~5% retention of optical activity

Cationic Polymerization and Other Reactive Pathways

Nitronium Tetrafluoroborate (B81430) as an Initiator for Cationic Polymerization

Nitronium tetrafluoroborate (NO₂BF₄) serves as an effective initiator for cationic polymerization, a type of chain-growth polymerization where a cationic species initiates the reaction. wikipedia.org This process is suitable for monomers that are nucleophilic and can form stable carbocations, such as alkenes with electron-donating substituents and certain heterocycles. wikipedia.orglibretexts.org

The initiation step involves the highly electrophilic nitronium ion (NO₂⁺) from the salt attacking the electron-rich monomer. For example, when an alkene monomer is used, the nitronium ion adds to the double bond, forming a carbocation. This newly formed carbocation then becomes the active center for the subsequent propagation steps. libretexts.org The counter-ion, tetrafluoroborate (BF₄⁻), is non-nucleophilic, which is crucial as it prevents premature termination of the growing polymer chain. wikipedia.org

During the propagation phase, the carbocation generated in the initiation step sequentially adds to other monomer units. This process elongates the polymer chain as the positive charge is transferred to the newly added monomer unit at the end of the growing chain. The reaction continues until a termination or chain transfer event occurs. wikipedia.org Monomers like isobutylene, styrene, and vinyl ethers, which form relatively stable tertiary or resonance-stabilized carbocations, are good candidates for this type of polymerization. libretexts.org Heterocyclic monomers, such as those used in cationic ring-opening polymerization, can also be polymerized through a similar mechanism where the initiator attacks the heterocycle, leading to ring-opening and subsequent propagation. wikipedia.org

Monomer TypeExamplesKey Feature for Cationic Polymerization
Alkenes (Olefins)Isobutylene, Styrene, p-Methoxystyrene, Vinyl ethersElectron-donating substituents that stabilize the carbocation intermediate. libretexts.org
Conjugated DienesButadiene, Isoprene (B109036)Formation of a resonance-stabilized allylic carbocation. libretexts.org
HeterocyclesEpoxides, Tetrahydrofuran, LactonesRing strain release drives the ring-opening polymerization initiated by the cation. wikipedia.org

Consideration of this compound as a Fluorinating Agent

While primarily known as a nitrating agent, this compound also exhibits potential as a fluorinating agent under specific conditions. This reactivity stems not from the nitronium cation but from the tetrafluoroborate (BF₄⁻) anion or the compound's decomposition products.

The tetrafluoroborate anion is generally considered a weakly coordinating and non-nucleophilic anion. However, it can serve as a source of nucleophilic fluoride (B91410), a property that has been harnessed in various synthetic applications using different tetrafluoroborate salts. acs.orgresearchgate.net For fluorination to occur, the fluoride ion must be transferred from the stable BF₄⁻ complex. This can be facilitated in the presence of strong electrophiles or under conditions that promote the formation of a carbocation, which can then be attacked by the fluoride from the BF₄⁻ anion. researchgate.netresearchgate.net For instance, electrochemical methods have been developed where tetrafluoroborate salts act as both the electrolyte and the fluoride donor for the decarboxylative fluorination of carboxylic acids. acs.orgresearchgate.net

Another pathway for fluorination involves the thermal decomposition of this compound. When heated to approximately 180 °C, the compound decomposes into nitryl fluoride (NO₂F) and boron trifluoride (BF₃). Nitryl fluoride is a powerful electrophilic fluorinating and nitrating agent. This decomposition provides a route to in-situ generation of a reactive fluorinating species, which can then participate in fluorination reactions with suitable organic substrates.

Fluorination ApproachFluorine SourceTypical ConditionsExample Application
Nucleophilic FluorinationTetrafluoroborate (BF₄⁻) anionElectrochemical methods; presence of strong Lewis acids or electrophiles. acs.orgresearchgate.netSynthesis of alkyl fluorides from carboxylic acids or alcohols. acs.orgresearchgate.net
Electrophilic FluorinationN-Fluoropyridinium salts (containing BF₄⁻)Reaction with nucleophilic substrates like enolates or silyl (B83357) enol ethers. juniperpublishers.comlew.roAsymmetric fluorination of β-ketoesters. juniperpublishers.com
Thermal DecompositionNitryl Fluoride (NO₂F) from NO₂BF₄Heating to temperatures around 180 °C.Potential for gas-phase or high-temperature fluorination reactions.

Mechanistic Investigations of Nitronium Tetrafluoroborate Reactions

Probing the Nature of the Nitronium Ion in Electrophilic Aromatic Substitution

The nitronium ion (NO₂⁺) is the key electrophilic species in aromatic nitration reactions utilizing nitronium tetrafluoroborate (B81430). masterorganicchemistry.comfiveable.me Its formation from the salt provides a powerful and versatile method for introducing a nitro group onto an aromatic ring. byjus.comwikipedia.org Mechanistic studies have delved into the precise nature of how this ion interacts with aromatic systems, leading to a deeper understanding of electrophilic aromatic substitution (EAS).

The generally accepted mechanism for EAS involves the attack of the electron-rich aromatic ring on the electrophile, in this case, the nitronium ion. masterorganicchemistry.comchemguide.co.uk This initial attack results in the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. libretexts.orgnih.gov The aromaticity of the ring is temporarily disrupted in this intermediate. masterorganicchemistry.com In the final step, a weak base, such as the tetrafluoroborate anion or residual water, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromatic π-system and yielding the nitroaromatic product. masterorganicchemistry.comchemguide.co.uk

Research has explored the possibility of intermediate species preceding the formation of the σ-complex. One such proposed intermediate is the π-complex, where the nitronium ion is associated with the π-electron cloud of the aromatic ring without forming a covalent bond to a specific carbon atom. nih.gov Some studies suggest that the formation of an oriented or localized π-complex between the nitronium ion and the aromatic compound can be the rate-determining step. worldscientific.comworldscientific.com This initial complexation is thought to be a rapid and reversible process. nih.gov

The relative reactivities of different aromatic compounds towards nitration with nitronium tetrafluoroborate have provided valuable mechanistic insights. For instance, competitive nitration studies with alkylbenzenes and benzene (B151609) in tetramethylene sulfone solution have shown a good correlation between relative reaction rates and the stability of π-complexes, rather than σ-complexes. worldscientific.com This observation further supports the significance of the initial interaction between the nitronium ion and the aromatic π-system in controlling the reaction outcome.

The table below summarizes the key steps and intermediates involved in the electrophilic aromatic substitution mechanism with this compound.

StepDescriptionIntermediate(s)
1 Formation of π-complex (optional but influential)π-complex
2 Attack of the aromatic ring on the nitronium ionσ-complex (Arenium ion)
3 DeprotonationNitroaromatic product

Detailed Mechanistic Studies of Alkane Oxidation and Intermediate Characterization

While renowned for aromatic nitration, this compound also exhibits reactivity towards saturated hydrocarbons (alkanes), leading to oxidation products. Mechanistic investigations in this area have revealed evidence for the involvement of carbocationic intermediates.

Studies on the oxidation of alkanes with this compound in acetonitrile (B52724) have provided strong support for a mechanism involving a carbenium ion intermediate. acs.orgacs.org The reaction is believed to proceed via an electrophilic attack of the nitronium ion on a C-H or C-C σ-bond of the alkane. pnas.org This attack leads to the formation of a transient, three-center, two-electron bonded carbocationic transition state. pnas.org

Subsequent reaction pathways of this intermediate can lead to a variety of products. For example, in the reaction with adamantane (B196018), both 1-nitroadamantane (B116539) and 1-adamantanol (B105290) have been observed as products, suggesting that the intermediate carbocation can be trapped by either the counter-ion or solvent molecules. pnas.org The formation of these products is consistent with the intermediacy of a tertiary carbocation, which is relatively stable.

The reactivity of different types of C-H and C-C bonds towards nitronium ion attack has also been investigated. The general order of reactivity is found to be: tertiary C-H > C-C > secondary C-H. pnas.org This trend is consistent with the expected stability of the resulting carbocationic intermediates. For instance, the reaction with neopentane, which lacks tertiary C-H bonds, proceeds exclusively through C-C bond cleavage to yield nitromethane (B149229) and 2-methyl-2-nitropropane. pnas.org

The characterization of these transient intermediates is challenging due to their high reactivity. However, the product distributions and stereochemical outcomes of these reactions provide compelling indirect evidence for their existence and role in the reaction mechanism.

The following table outlines the proposed mechanistic steps for alkane oxidation by this compound.

StepDescriptionIntermediate(s)
1 Electrophilic attack of NO₂⁺ on a σ-bond (C-H or C-C)Three-center, two-electron bonded transition state
2 Formation of a carbocation intermediateCarbenium ion
3 Trapping of the carbocation by nucleophiles (e.g., BF₄⁻, solvent)Oxidation and/or nitration products

Stereochemical Aspects of Nitronium Ion Additions

The addition of the nitronium ion to unsaturated systems, such as alkenes, introduces stereochemical considerations. The spatial arrangement of the atoms in the products can provide valuable information about the reaction mechanism.

When a nitronium ion adds to an alkene, a carbocation intermediate is formed. The stereochemical outcome of the reaction depends on how the subsequent nucleophilic attack on this carbocation occurs. If the nucleophile can attack from either face of the planar carbocation with equal probability, a racemic mixture of enantiomers will be formed, and the reaction is not stereoselective. chemistrysteps.com

However, the nature of the alkene and the reaction conditions can influence the stereochemistry. For instance, if the starting alkene already possesses a stereocenter, the addition of the nitronium ion can lead to the formation of diastereomers. chemistrysteps.com The relative amounts of the diastereomeric products will depend on the steric and electronic influences of the existing stereocenter on the approach of the nitronium ion and the subsequent nucleophilic attack.

While detailed stereochemical studies specifically on this compound additions to a wide range of alkenes are not extensively documented in the provided search results, the general principles of electrophilic additions to alkenes provide a framework for predicting the potential stereochemical outcomes. The formation of a planar carbocation intermediate is a key feature that often leads to a mixture of stereoisomers. chemistrysteps.com

Electron Transfer Mechanisms vs. Electrophilic Substitution

In addition to the classical polar electrophilic substitution mechanism, an alternative pathway involving single-electron transfer (SET) has been proposed for reactions of this compound, particularly with electron-rich aromatic substrates. nih.gov The distinction between these two mechanisms is a key area of mechanistic investigation.

In the electrophilic substitution pathway, the reaction proceeds through the formation of a σ-complex as described in section 6.1. This mechanism involves the heterolytic cleavage of bonds and the formation of ionic intermediates.

In the electron transfer mechanism, the first step is the transfer of a single electron from the aromatic substrate to the nitronium ion, forming a radical cation of the aromatic compound and a nitrogen dioxide radical (•NO₂). nih.gov These radical species can then couple to form the nitroaromatic product. The occurrence of an SET mechanism is thought to be favored by substrates with low ionization potentials (i.e., electron-rich aromatics) and in polar, aprotic solvents. nih.gov

Some researchers have proposed a mechanistic continuum between the polar (Ingold-Hughes) and SET pathways. nih.govnih.gov The actual mechanism may lie somewhere between these two extremes, depending on the specific reactants and reaction conditions. For instance, with highly activated aromatic compounds, the SET pathway may be dominant, while with deactivated substrates, the polar electrophilic substitution mechanism is more likely.

The detection of radical intermediates, for example, through spectroscopic techniques, can provide evidence for the operation of an SET mechanism. acs.org The observation of byproducts arising from radical reactions can also be indicative of an SET pathway.

The following table provides a comparison of the key features of the two proposed mechanisms.

FeatureElectrophilic Substitution (Polar)Electron Transfer (SET)
Initial Step Attack of the aromatic π-system on NO₂⁺Single-electron transfer from the aromatic to NO₂⁺
Intermediates σ-complex (Arenium ion)Aromatic radical cation and •NO₂ radical
Favored by Deactivated or less activated aromatics, protic polar solventsActivated (electron-rich) aromatics, aprotic polar solvents

Role of Solvents and Reaction Media in Mechanistic Outcomes

This compound is poorly soluble in many common organic solvents. sciencemadness.orgreddit.com Solvents such as sulfolane (B150427) (tetramethylene sulfone) are often used because they are inert to the nitrating agent and can dissolve it to some extent, allowing for homogeneous reactions. worldscientific.comsciencemadness.org Acetonitrile is another solvent that has been employed, although it can react with this compound, especially at higher temperatures. acs.orgsciencemadness.orgreddit.com Dichloromethane (B109758) has also been used as a solvent for nitration reactions with this reagent. semanticscholar.org

The polarity of the solvent can have a significant impact on the reaction mechanism. As mentioned in section 6.4, polar aprotic solvents may favor an electron transfer mechanism, while protic polar solvents are more likely to support a polar electrophilic substitution pathway. nih.gov

In some cases, the solvent can actively participate in the reaction. For example, this compound reacts with pyridine (B92270) to form the 1-nitropyridinium salt. rsc.orgrsc.org This species can then act as a "transfer nitrating agent," allowing for nitration to occur under essentially neutral conditions. rsc.org This approach can be advantageous when dealing with acid-sensitive substrates.

The use of superacidic media, such as trifluoromethanesulfonic acid (triflic acid), can enhance the reactivity of this compound, particularly in the nitration of deactivated aromatic compounds. researchgate.net This enhanced reactivity is attributed to better solubility and higher dissociation of the nitronium salt, as well as protosolvation of the nitronium ion by the superacid. researchgate.net

The following table summarizes the effects of different solvents and reaction media on reactions with this compound.

Solvent/MediumKey Effects
Sulfolane Inert, good for homogeneous reactions. worldscientific.comsciencemadness.org
Acetonitrile Can dissolve the reagent but may react with it. acs.orgsciencemadness.orgreddit.com
Dichloromethane Used as a solvent for nitration. semanticscholar.org
Pyridine Reacts to form 1-nitropyridinium salt, a transfer nitrating agent. rsc.orgrsc.org
Superacids (e.g., Triflic Acid) Enhance the reactivity of the nitrating agent. researchgate.net

Theoretical and Computational Studies of Nitronium Tetrafluoroborate Systems

Quantum Chemical Calculations on Nitronium Ion Reactivity

Quantum chemical calculations have been instrumental in elucidating the reactivity of the nitronium ion (NO₂⁺), the key reactive species in nitration reactions involving nitronium tetrafluoroborate (B81430). These studies have challenged and refined long-standing mechanistic theories.

Recent density-functional theory (DFT) calculations have indicated that the traditional three-step mechanism for benzene (B151609) nitration in mixed acids may be inaccurate. researchgate.neteurjchem.com It was previously thought that the formation of the nitronium ion is a spontaneous process. However, DFT calculations at the LC-wHPBE/6-311++G(d,p) level suggest that the generation of NO₂⁺ is not spontaneous and requires overcoming a significant energy barrier. eurjchem.com This initial step is described as a Lewis collision, with a calculated activation energy (Ea) of 18 kcal/mol in mixed acid and 22 kcal/mol in nitric acid. eurjchem.com

High-level quantum chemical calculations have also been used to propose a modified mechanism for electrophilic aromatic nitration involving three distinct intermediates. acs.org The first is an electrostatically-bound π-complex between the nitronium ion and the aromatic compound. acs.org This is followed by a single-electron transfer (SET) to form an intimate radical cation-molecule pair (e.g., C₆H₆⁺•/NO₂). acs.org Finally, this pair collapses to form the traditional σ-complex or arenium ion. acs.org This more complex model helps to explain experimental observations such as low substrate selectivity but high positional selectivity in nitrations with nitronium salts. acs.org

Table 1: Calculated Energetic Parameters for Benzene Nitration

StepDescriptionCalculated Activation Energy (Ea) (kcal/mol)Calculated Reaction Heat (ΔH) (kcal/mol)
1Formation of Nitronium Ion (NO₂⁺)18-22 eurjchem.com-
2Formation of σ-complex7 researchgate.neteurjchem.com-
3Deprotonation to Nitrobenzene0 researchgate.neteurjchem.com-
OverallC₆H₆ + HNO₃ → C₆H₅NO₂ + H₂O--35 researchgate.neteurjchem.com

Molecular Dynamics Simulations of Nitronium Tetrafluoroborate Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its constituent ions in various environments, from the bulk solid state to interactions at interfaces.

While specific MD simulations focusing solely on this compound are not extensively detailed in the provided results, analogous systems offer insights. For instance, MD simulations of tetrabutylammonium (B224687) tetrafluoroborate ([N(C₄H₉)₄]BF₄), which contains the same tetrafluoroborate anion, have been used to study its structure and transport properties. chimicatechnoacta.ru These simulations revealed that in the molten phase, the anions (BF₄⁻) are generally more mobile than the cations. chimicatechnoacta.ru When in contact with an α-Al₂O₃ surface, the salt forms a layered, amorphous structure, and the self-diffusion coefficients of the anions are significantly enhanced compared to the pure salt. chimicatechnoacta.ru

DFT-based MD simulations have also been employed to investigate the interaction of the individual ions of this compound with other materials. researchgate.net Studies on the interaction of nitronium (NO₂⁺) and tetrafluoroborate (BF₄⁻) ions with narrow carbon nanotubes (CNTs) showed strong co-adsorption of the ions on the CNT surface. researchgate.net The nitronium ion binds strongly to the nanotube via a charge transfer mechanism, which can explain the experimental observation of CNT destruction when treated with this compound solutions. researchgate.net In contrast, neutral nitrogen dioxide (NO₂) molecules interact only weakly with the CNTs. researchgate.net

Further MD simulations, often coupled with MMGBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, are used to assess the stability of complexes, for instance, in drug design research where ligands interact with proteins. researchgate.net These simulations highlight the importance of hydrophobic interactions, water bridges, and π–π stacking in stabilizing molecular complexes. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reaction pathways of chemical systems, including those involving this compound.

DFT calculations have been crucial in mapping out the potential energy surfaces for reactions such as the nitration of aromatic compounds. For the nitration of benzene with the nitronium ion, DFT studies at the B3LYP/6-311G** level have successfully located and characterized the stationary points along the reaction coordinate, including transition states and intermediates. researchgate.net These calculations support a stepwise mechanism for the reaction. researchgate.net

The application of DFT extends to understanding the regioselectivity of nitration in more complex molecules. For example, in the study of 4-hydroxyquinazoline, DFT calculations at the B3LYP/6-311G(d) level were used to predict the most probable sites for electrophilic attack by the nitronium ion. researchgate.net Conceptual DFT, which uses reactivity indices derived from the electron density, is a powerful tool for predicting the selectivity of such reactions. nih.gov

DFT is also used to study the properties of materials where this compound is used as a reagent. In the field of battery materials, DFT calculations have been performed to understand the role of fluorine in cation-disordered rocksalt cathodes. escholarship.org These studies showed that fluorination, which can be achieved using reagents like this compound for delithiation, influences the distribution and movement of lithium ions within the cathode structure. escholarship.org

Furthermore, DFT simulations have been used to explore the electronic landscape of reactions involving the analogous nitrosonium ion (NO⁺) from nitrosonium tetrafluoroborate (NOBF₄). smolecule.com These studies show that the nitrosonium ion forms symmetrical π-complexes with aromatic systems before proceeding to σ-intermediates, a pathway that is considered analogous to that of the nitronium ion due to their comparable electrophilic character. smolecule.com

Computational Predictions in Energetic Materials Science (e.g., Detonics Molecular Modelling)

Computational methods are increasingly vital in the research and development of new energetic materials, offering a safer and more efficient way to predict their performance and sensitivity before synthesis. This compound is a key reagent in the synthesis of many novel energetic compounds. researchgate.netmdpi.combrunel.ac.uk

Detonics molecular modeling, a specialized area of computational chemistry, is used to predict the detonation properties of energetic materials. For instance, the detonation velocity of a novel explosive, 2,5-diamino-3,6-dinitropyrazine (ANPZ-i), synthesized using this compound, was calculated using molecular modeling. brunel.ac.uk The predicted value was found to be similar to that of the well-known high explosive RDX. brunel.ac.uk Such calculations are also used to assess the steric energies of molecules, providing a quantitative measure of the feasibility of certain synthetic routes, such as the oxidation of ANPZ-i. brunel.ac.uk

Quantum chemical computations, particularly DFT methods like B3LYP/6-31G(d,p), are widely used to predict key properties of energetic materials that correlate with their performance and sensitivity. These properties include:

Enthalpy of Formation: A crucial parameter for determining the energy output of an explosive. researchgate.net

Molecular Crystal Density: A key factor influencing detonation velocity and pressure. researchgate.net

Bond Dissociation Energies: Used to correlate with the material's sensitivity to initiation. researchgate.net

Mulliken Electronegativities and Chemical Hardness: These electronic structure properties are also related to sensitivity. researchgate.net

These computational predictions allow for the screening of potential high-energy-density materials (HEDMs) before undertaking costly and potentially hazardous experimental synthesis. researchgate.netmdpi.com For example, theoretical studies on isomers of z-DBBD predicted their performance to be comparable to or better than established explosives like RDX and HMX. researchgate.net

Table 2: Computationally Predicted Properties of Energetic Materials

Compound/IsomerZero-Point Energy (ZPE) (kJ/mol)Total Energy (Zero-Point Corrected) (kJ/mol)Reference
z-DBBD Isomer 1465.27-4,219,201.08 researchgate.net
z-DBBD Isomer 2465.34-4,219,191.22 researchgate.net
z-DBBD Isomer 3465.28-4,219,191.26 researchgate.net
z-DBBD Isomer 4465.22-4,219,181.00 researchgate.net

Advanced Characterization Techniques Applied to Nitronium Tetrafluoroborate and Its Adducts

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Ion Identification and Complex Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the constituent ions of nitronium tetrafluoroborate (B81430) and characterizing its complexes. The distinct selection rules for IR and Raman spectroscopy provide complementary information on the vibrational modes of the nitronium cation (NO₂⁺) and the tetrafluoroborate anion (BF₄⁻).

The nitronium ion is isoelectronic with carbon dioxide, meaning it has the same number of electrons and a similar linear structure (O=N=O) with a bond angle of 180°. wikipedia.org This structural similarity is reflected in its vibrational spectrum. The symmetric stretching vibration of the NO₂⁺ ion is characteristically strong in the Raman spectrum but inactive in the infrared spectrum. wikipedia.org This feature was historically significant as it provided the first spectroscopic evidence for the existence of the nitronium ion in nitrating acid mixtures. wikipedia.org Conversely, the asymmetric stretching and bending modes are IR-active. An absorption frequency for the nitronium ion has been observed in the infrared spectrum at approximately 2360 cm⁻¹. aip.org

The tetrafluoroborate anion (BF₄⁻) has a tetrahedral geometry. Its vibrational modes can be sensitive to its local environment. In the solid state or in solution, interactions with the cation can cause a splitting of degenerate vibrational modes. acs.org For instance, the triply degenerate asymmetric stretching mode of the BF₄⁻ anion, typically observed in the 900–1150 cm⁻¹ region, can split into multiple peaks, indicating a reduction in local symmetry due to strong cation-anion interactions. acs.org

By analyzing both the IR and Raman spectra, a comprehensive vibrational profile of nitronium tetrafluoroborate can be established, allowing for unambiguous identification of its ionic components.

IonVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Activity
NO₂⁺ Symmetric Stretch~1400Raman Active, IR Inactive
Asymmetric Stretch~2360IR Active
Bending~540IR Active
BF₄⁻ Symmetric Stretch (ν₁)~770Raman Active
Asymmetric Stretch (ν₃)900-1150IR and Raman Active
Bending (ν₂, ν₄)~350, ~520IR and Raman Active

Note: The exact wavenumbers can vary depending on the physical state (solid, solution) and the specific chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the mechanisms of reactions involving this compound and for analyzing the resulting products. While this compound itself does not produce a conventional ¹H or ¹³C NMR spectrum, its effects on the spectra of organic substrates provide deep mechanistic insights. Furthermore, ¹⁹F NMR can be used to monitor the state of the tetrafluoroborate anion.

In the nitration of aromatic compounds, such as meso-tetraphenylporphyrin (TPP), NMR has been used to follow the reaction progress and identify intermediates. semanticscholar.org Studies have shown that the sequential addition of this compound to a solution of TPP can be monitored by ¹H NMR. semanticscholar.org Changes in the chemical shifts of the porphyrin's protons indicate the formation of adducts and the subsequent regioselective substitution of nitro groups onto the phenyl rings. researchgate.netresearchgate.net This allows for a controlled and selective introduction of nitro functionalities. umich.edu

¹⁹F NMR spectroscopy can also provide information about the tetrafluoroborate anion. In a study on TPP nitration, ¹⁹F NMR of a this compound solution showed broad multiplets around -150 ppm and -155 ppm, with the ratio of the signals being dependent on the solution's concentration. semanticscholar.org During the reaction, changes in these signals can reflect interactions between the anion and the cationic intermediates formed.

X-ray Diffraction Studies of this compound Crystal Structure and Packing

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds like this compound. Single-crystal X-ray diffraction studies have provided precise information on its crystal lattice, unit cell dimensions, and the exact geometry of its constituent ions. researchgate.net

This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netnih.gov The analysis reveals that the solid is composed of discrete NO₂⁺ cations and BF₄⁻ anions. The nitronium cation is linear, with an O=N=O bond angle of 179.89(7)°. researchgate.net The nitrogen-oxygen bond lengths are 1.1153(8) Å and 1.1160(7) Å, which are consistent with the expected values for a nitronium ion. researchgate.net The tetrafluoroborate anion exhibits the expected, slightly distorted tetrahedral geometry. iucr.org Both the cations and anions are packed in significantly distorted cubic environments. researchgate.net

Detailed crystallographic data from a study at 100 K are presented in the table below. researchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 6.5567 (13) Å
b 6.8243 (14) Å
c 9.1244 (18) Å
α 90°
β 104.40 (3)°
γ 90°
Volume (V) 395.44 (14) ų
Z 4
N=O Bond Length 1 1.1153 (8) Å
N=O Bond Length 2 1.1160 (7) Å
O=N=O Bond Angle 179.89 (7)°

Data obtained from single-crystal X-ray diffraction at a temperature of 100 K. researchgate.net

Specialized Analytical Methods for Purity Assessment

The purity of this compound is critical for its effective and predictable use as a nitrating agent. While standard titration methods can determine bulk purity, specialized techniques are required to quantify trace elemental impurities. Neutron Activation Analysis (NAA) is one such powerful method for the sensitive, multi-elemental analysis of high-purity materials. nmi3.eu

NAA is a nuclear process that does not depend on the chemical form of the elements, but rather on the properties of their atomic nuclei. wikipedia.org The sample is bombarded with neutrons, causing some of its constituent elements to become radioactive isotopes. As these isotopes decay, they emit characteristic gamma rays. usgs.gov The energy and intensity of these gamma rays are measured, allowing for the identification and quantification of a wide range of elements, often at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nmi3.eu

A key advantage of NAA is its non-destructive nature and high sensitivity for many elements. usgs.gov It is particularly useful for analyzing trace elements in high-purity substances, such as inorganic salts, where traditional methods might lack sufficient sensitivity or suffer from matrix interference. nmi3.euceza.de The analysis provides a true bulk assessment of the sample because the neutrons and the emitted gamma rays are highly penetrating. nist.gov For a reagent like this compound, NAA could be employed to certify its purity by detecting and quantifying trace metallic or other elemental contaminants that might otherwise interfere with sensitive organic reactions.

Safety Protocols and Handling Considerations in Academic Research

Stability and Decomposition Characteristics under Controlled Conditions

Nitronium tetrafluoroborate (B81430) is a stable compound under anhydrous conditions. orgsyn.org However, it undergoes thermal decomposition at elevated temperatures. When heated, it dissociates into nitryl fluoride (B91410) (NO₂F) and boron trifluoride (BF₃). sciencemadness.orgchemicalbook.com The decomposition temperature is reported to be above 170°C, with another source specifying it begins at 180°C. orgsyn.orgsciencemadness.org

Table 1: Thermal Decomposition Data for Nitronium Tetrafluoroborate

Parameter Value
Decomposition Onset Temperature >170°C orgsyn.org
Decomposition Temperature 180°C sciencemadness.org

Hazards Associated with Moisture Sensitivity and Hydrolysis

This compound is highly sensitive to moisture and is described as hygroscopic. orgsyn.orgsciencemadness.orgreddit.com It readily reacts with water in a hydrolysis reaction. This reaction is vigorous and results in the formation of corrosive acids, namely hydrofluoric acid (HF) and nitric acid (HNO₃). wikipedia.org Due to this reactivity with water, it is imperative to handle and store the compound under strictly anhydrous conditions, for instance, in a dry box or under an inert atmosphere like dry nitrogen. orgsyn.orgcoleparmer.com Exposure to moist air will also lead to its decomposition. chemicalbook.com

The hydrolysis reaction is as follows: NO₂BF₄ + H₂O → HNO₃ + HBF₄ sciencemadness.org

Incompatibility with Specific Reagents and Materials (e.g., Strong Acids, Glass, Polyolefins)

This compound exhibits incompatibility with several classes of substances. Due to its reaction with water, it is incompatible with aqueous solutions and moist air. coleparmer.com It is also incompatible with strong oxidizing agents. chemicalbook.comcoleparmer.com While it is used for nitrations, which often replace traditional strong acid mixtures, its direct incompatibility with strong acids is also noted. fishersci.com

The compound's reactivity extends to certain common laboratory materials. This compound is known to slowly attack polyethylene (B3416737) and polypropylene, although apparatus made from these materials may be suitable for short-term use in preparations. orgsyn.org Silicone-based stopcock grease is also attacked by the compound, which can lead to failures in maintaining an inert atmosphere in glassware setups. orgsyn.org While specific information regarding its incompatibility with glass is not prevalent in the search results, the formation of hydrofluoric acid upon contact with moisture implies a significant risk of glass etching.

Table 2: Incompatibility Profile of this compound

Incompatible Material/Reagent Nature of Hazard/Reaction
Water/Moisture Vigorous hydrolysis to form corrosive hydrofluoric and nitric acids. wikipedia.orgcoleparmer.com
Strong Oxidizing Agents Incompatible. chemicalbook.comcoleparmer.com
Strong Acids Incompatible. fishersci.com
Polyolefins (Polyethylene, Polypropylene) Slow attack and degradation of the material. orgsyn.org
Silicone Grease Degradation of the grease, compromising airtight seals. orgsyn.org

Recommended Laboratory Safety Practices for Handling this compound (Ventilation, Personal Protective Equipment, Emergency Procedures)

Given its hazardous properties, the handling of this compound requires strict adherence to safety protocols in a laboratory setting.

Ventilation: All operations involving this compound must be conducted in a well-ventilated area, specifically within a chemical fume hood. orgsyn.orgcoleparmer.com This is essential to prevent inhalation of any dust particles or vapors, particularly the corrosive and toxic gases that could be released upon decomposition or reaction with moisture.

Personal Protective Equipment (PPE): A comprehensive suite of personal protective equipment is mandatory. This includes:

Eye Protection: Chemical splash goggles are required, and a face shield should be worn over them if there is a significant risk of splashing or explosion. coleparmer.comucsf.edu

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, should be worn. reddit.comucsf.edu It is recommended to inspect gloves before use and change them immediately upon contact with the chemical. ucsf.edu

Body Protection: A chemical-resistant apron or a lab coat should be worn to protect against skin contact. orgsyn.orgcoleparmer.com Clothing made of non-synthetic materials like cotton is advisable underneath the lab coat. ucsf.edu

Footwear: Closed-toe shoes that cover the entire foot are required. ucsf.edu

Table 3: Recommended Personal Protective Equipment (PPE)

PPE Category Specific Recommendation
Eye and Face Protection Chemical splash goggles; face shield for splash hazards. coleparmer.comucsf.edu
Hand Protection Chemical-resistant gloves (e.g., neoprene, nitrile). reddit.comucsf.edu
Body Protection Chemical-resistant apron or lab coat. orgsyn.orgcoleparmer.com

Emergency Procedures: Laboratories where this compound is handled must be equipped with emergency facilities, including an eyewash station and a safety shower, located in close proximity to the workstation. coleparmer.com

Spills: In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert substance like vermiculite, sand, or earth, and then place it into a suitable container for disposal. coleparmer.com Do not use combustible materials for absorption. Turn off all ignition sources if the spilled material is in a flammable solvent. ouhsc.edu For major spills, evacuate the area and contact emergency services. ouhsc.edu

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. coleparmer.comnmsu.edu Seek immediate medical attention. coleparmer.com

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. coleparmer.comnmsu.edu Seek immediate medical attention. coleparmer.com

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. coleparmer.com Seek immediate medical attention. coleparmer.com

Disposal: this compound can be disposed of by slowly and carefully adding it to a large volume of water to allow for hydrolysis. The resulting acidic solution should then be neutralized with a suitable base before final disposal. sciencemadness.org

Future Research Directions and Emerging Applications

Development of Greener Nitration Technologies Utilizing Nitronium Tetrafluoroborate (B81430)

Traditional nitration methods often rely on the use of mixed acids (a combination of nitric and sulfuric acids), which are highly corrosive and generate substantial amounts of acidic waste. nih.gov The development of more environmentally benign nitration technologies is a key area of research, and nitronium tetrafluoroborate offers several advantages in this context. Future research is focused on minimizing the environmental impact of nitration reactions by moving away from hazardous and waste-producing mixed acid systems. nih.gov

One promising approach is the use of this compound in conjunction with ionic liquids. Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them a "greener" alternative to conventional organic solvents. wikipedia.org Research in this area aims to develop nitration systems where the ionic liquid acts as a recyclable reaction medium for nitrations with this compound, thereby reducing the production of acidic waste streams. sigmaaldrich.comguidechem.com

Another avenue of exploration is the development of solvent-free or solid-state nitration reactions using this compound. By eliminating the need for a solvent altogether, these methods can significantly reduce the environmental footprint of the nitration process. Research in this area seeks to optimize reaction conditions to achieve high yields and selectivity in the absence of a solvent.

Additionally, the use of dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane (B8821072) (a non-hazardous Freon) as a nitrating system represents another green chemistry approach. researchgate.net While not directly involving this compound, the principles of using more environmentally friendly reagents and solvents can be applied to develop novel systems utilizing this compound.

Exploration of Novel Substrates and Reaction Transformations

This compound is a versatile nitrating agent capable of reacting with a wide range of organic compounds. orgsyn.org A significant area of future research involves exploring its reactivity with novel and complex substrates, leading to new synthetic methodologies and molecular architectures.

One area of focus is the nitration of sensitive and complex heterocyclic compounds. Many nitrogen-rich heterocyclic compounds are precursors to energetic materials, and this compound has been successfully used for the nitration of aminotetrazoles. nih.gov Further research will likely explore the nitration of other complex heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science.

The controlled and selective nitration of large macrocyclic molecules like porphyrins is another promising research direction. researchgate.net this compound has been shown to be an effective reagent for the nitration of meso-tetraphenylporphyrin, allowing for the introduction of nitro groups in a controlled manner. sciencemadness.orgsemanticscholar.org This opens up possibilities for the synthesis of novel porphyrin-based materials with tailored electronic and photophysical properties.

Furthermore, this compound is particularly useful for nitrating aromatic compounds that are susceptible to acid-catalyzed hydrolysis. acs.org This includes arenecarbonitriles, where traditional strong acid conditions can lead to the unwanted hydrolysis of the nitrile group. acs.org Future work will likely expand the scope of this application to other acid-sensitive substrates, providing a mild and effective method for their nitration.

The following table summarizes the nitration of various novel substrates using this compound:

Substrate Class Example Substrate Product Key Advantage
Nitrogen-Rich Heterocycles 1-(2-azidoethyl)-5-aminotetrazole 1-(2-azidoethyl)-5-nitraminotetrazole Nitration of sensitive amino group
Porphyrins meso-tetraphenylporphyrin (TPP) mono-, bis-, and tris(4-nitrophenyl)porphyrins Controllable and selective nitration

| Acid-Sensitive Arenes | o-tolunitrile (B42240) | 3,5-dinitro-o-tolunitrile | Avoids hydrolysis of the nitrile group |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound with modern synthesis technologies like flow chemistry and automated platforms is a rapidly emerging area of research. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for nitration reactions, which are often highly exothermic and can pose safety risks on a large scale. vapourtec.comewadirect.combeilstein-journals.orgnih.gov

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. vapourtec.combeilstein-journals.org The use of this compound in flow reactors can mitigate the hazards associated with traditional nitrating agents and allow for the safe and efficient production of nitro compounds on a larger scale. ewadirect.com Future research will focus on designing and optimizing flow chemistry protocols for a wide range of nitration reactions using this compound.

Automated synthesis platforms, which can perform multiple reaction steps sequentially without human intervention, are revolutionizing the field of organic synthesis. bris.ac.uk The integration of this compound into these automated workflows will enable the rapid synthesis and screening of libraries of nitro-containing compounds for applications in drug discovery and materials science. This will involve the development of robust and reliable protocols for handling and dispensing this reactive reagent in an automated fashion.

Advanced Materials Synthesis (e.g., Fullerene Functionalization)

The functionalization of carbon-based nanomaterials, such as fullerenes and carbon nanotubes (CNTs), is a key step in the development of new advanced materials with tailored properties. nih.govntnu.norsc.org this compound has shown promise as a reagent for the covalent functionalization of these materials.

Research has demonstrated that this compound can be used to functionalize narrow carbon nanotubes. nih.gov The nitronium ions bind strongly to the surface of the nanotubes, leading to changes in their electronic and geometric structures. nih.gov This covalent modification can be used to alter the properties of the CNTs, such as their solubility and electronic conductivity, making them more suitable for applications in nanoelectronics and composite materials. nih.govstonybrook.edu

While the provided information focuses on carbon nanotubes, the principles of this functionalization chemistry can be extended to other carbon allotropes like fullerenes and graphene. Future research will likely explore the use of this compound for the controlled and selective functionalization of these materials, leading to the development of novel materials for a wide range of applications, including sensors, catalysts, and biomedical devices.

Expanding Roles in Medicinal Chemistry and Pharmaceutical Synthesis

The introduction of a nitro group can have a profound impact on the biological activity of a molecule. As such, nitration is an important transformation in medicinal chemistry and pharmaceutical synthesis. This compound, with its ability to perform nitrations under mild and selective conditions, is finding increasing use in the synthesis of complex, biologically active molecules. sigmaaldrich.comsigmaaldrich.com

This compound has been used as a key reagent in the synthesis of several important pharmaceutical building blocks and drug candidates. sigmaaldrich.com For example, it has been employed in the preparation of analogs of SCH 39166, which are potent and selective dopamine (B1211576) D1 receptor antagonists. sigmaaldrich.com It has also been used in the synthesis of the anticonvulsant agent SB-406725A and in the preparation of nitro-derivatives of chlorambucil (B1668637) conjugated to prasterone and pregnenolone (B344588) as potential anticancer agents. sigmaaldrich.comsigmaaldrich.com

The following table highlights some of the applications of this compound in the synthesis of medicinally relevant compounds:

Application Area Compound Class/Name Therapeutic Target/Use
Neurology Analogs of SCH 39166 Dopamine D1 receptor antagonists
Neurology SB-406725A Anticonvulsant agent
Oncology Nitro-derivatives of chlorambucil Anticancer agents

| Diagnostics | Fluorescence probes | Monitoring of nitrative stress |

Future research in this area will likely focus on expanding the application of this compound to the synthesis of an even wider range of complex and diverse molecular scaffolds for drug discovery. Its ability to selectively nitrate (B79036) sensitive substrates makes it a valuable tool for the late-stage functionalization of complex molecules, a strategy that is increasingly being used to optimize the properties of drug candidates.

Q & A

Q. What are the recommended methods for synthesizing and purifying nitronium tetrafluoroborate in laboratory settings?

this compound is typically synthesized by reacting 100% nitric acid or dinitrogen pentoxide (N₂O₅) in nitromethane with a mixture of anhydrous hydrogen fluoride (HF) and boron trifluoride (BF₃). The product crystallizes upon cooling and is isolated via filtration . Purification is challenging due to its poor solubility in most organic solvents, but recrystallization from nitromethane can improve purity. Commercial samples often contain 5–15% nitrosonium tetrafluoroborate impurities, which complicate purification .

Q. How does this compound function as a nitrating agent in aromatic and aliphatic systems?

The nitronium ion (NO₂⁺) acts as a strong electrophile, attacking electron-rich aromatic rings or aliphatic alcohols. In aromatic nitration, the reaction proceeds via a two-step mechanism: (1) electrophilic attack by NO₂⁺ to form a σ-complex intermediate, and (2) deprotonation to restore aromaticity. For aliphatic systems (e.g., alcohols), O-nitration occurs via direct displacement, producing nitrate esters and HBF₄ as a byproduct. Acid-sensitive substrates require an acid-binding agent (e.g., pyridine) to neutralize HBF₄ and prevent side reactions .

Q. What safety protocols are critical for handling this compound in experimental workflows?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical splash goggles. Use a fume hood to avoid inhalation.
  • Storage: Store in airtight, moisture-resistant containers at 2–8°C to prevent decomposition .
  • Waste Disposal: Hydrolyze residual material slowly in cold water, followed by neutralization with a base (e.g., NaOH). Collect HF/BF₃ off-gases using a scrubber .

Q. What are the decomposition pathways and products of this compound under thermal stress?

At 180°C, this compound decomposes into nitryl fluoride (NO₂F) and boron trifluoride (BF₃). Hydrolysis in water produces nitric acid (HNO₃) and boric acid (H₃BO₃), necessitating careful temperature control during reactions .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts like fluorinated adamantanes during nitration reactions?

In adamantane nitration, the reaction proceeds via hydride abstraction by NO₂⁺, generating a carbocation intermediate. This intermediate reacts with NO₂⁻ or NO₂F to form 1-nitroadamantane. Competing pathways involving fluoride ion (from BF₄⁻) yield fluorinated byproducts (e.g., 1-fluoroadamantane). Solvent choice (e.g., nitromethane vs. nitroethane) and reaction time influence selectivity .

Q. How can reaction conditions be optimized for high-yield O-nitration of tertiary alcohols using this compound?

  • Solvent: Use anhydrous diethyl ether or acetonitrile at subzero temperatures (−70°C) to minimize oxidation or dehydration of alcohols.
  • Stoichiometry: Employ a 1.2:1 molar ratio of NO₂BF₄ to alcohol to account for competing side reactions.
  • Acid Quenching: Add pyridine (1.5 equiv) to neutralize HBF₄ and stabilize acid-sensitive substrates .

Q. What solvent effects influence the reactivity and selectivity of this compound in nitration reactions?

  • Polar Aprotic Solvents (e.g., sulfolane): Enhance NO₂⁺ solvation, increasing electrophilicity and reaction rates.
  • Nonpolar Solvents (e.g., CCl₄): Reduce reactivity due to poor ion dissociation.
  • Nitrile Solvents (e.g., CH₃CN): Moderate polarity balances reactivity and selectivity, ideal for sterically hindered substrates .

Q. What strategies mitigate impurities such as nitrosonium tetrafluoroborate in this compound reagents?

  • Synthesis Control: Use ultra-dry nitric acid and BF₃ gas to minimize nitrosonium (NO⁺) formation.
  • Recrystallization: Purify the product via slow cooling in nitromethane, which selectively precipitates NO₂BF₄ over NOBF₄ .

Q. How does this compound compare to nitronium hexafluorophosphate (NO₂PF₆) in terms of reactivity and applicability?

Property NO₂BF₄ NO₂PF₆
SolubilityPoor in most solventsBetter in polar solvents
Thermal StabilityDecomposes at 180°CStable up to 250°C
Nitration EfficiencyModerateHigher (due to weaker PF₆⁻ ion pairing)
CostLowerHigher
NO₂PF₆ is preferred for high-temperature reactions, while NO₂BF₄ is cost-effective for low-temperature applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.